Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated pyrrole carboxylate under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Pyrrolinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrole rings facilitate binding to active sites, modulating the activity of the target proteins. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Shares the pyridine moiety but differs in the benzamide group.
Pyrrolidine derivatives: Similar in the pyrrole ring structure but vary in the substitution pattern.
Uniqueness: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is unique due to its combination of pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVHPANJIDEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333063 |
Source
|
Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197774-66-6 |
Source
|
Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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